![molecular formula C17H21BrN2O3 B1520713 Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1160247-29-9](/img/structure/B1520713.png)
Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a brominated spirocyclic compound with the molecular formula C₁₇H₂₁BrN₂O₃ and a molecular weight of 381.28 g/mol . Its structure features a spiro junction between an indoline and a piperidine ring, with a bromine substituent at the 6-position of the indoline moiety and a tert-butyl carbamate group at the 1'-position of the piperidine ring. The compound is identified by the CAS number 1160247-29-9 and is commonly utilized in pharmaceutical research due to the versatility of its spirocyclic scaffold in modulating biological activity .
Mechanism of Action
Target of Action
It is known that spiro compounds, which this compound is a part of, interact with a wide range of receptors . These receptors play crucial roles in various biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .
Mode of Action
Due to their structure, spiro compounds are known to interact with a wide range of receptors . This interaction leads to various biological activities, which has resulted in significant interest in developing efficient methods to prepare spiro compounds .
Biochemical Pathways
Given the wide range of receptors that spiro compounds interact with, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Spiro compounds have been shown to exhibit a variety of interesting biological activities , suggesting that this compound could have similar effects.
Biological Activity
Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS Number: 1160247-29-9) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H21BrN2O3
- Molecular Weight : 381.27 g/mol
- Purity : 97%
- Boiling Point : Predicted at approximately 501.5 °C
- Density : Approximately 1.46 g/cm³
- pKa : 12.85 .
The biological activity of this compound is primarily attributed to its structural similarities with known pharmacophores that exhibit anticancer and antimicrobial properties. The compound is believed to interact with various biological targets, including:
- Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells, specifically at the G2/M phase, leading to apoptosis.
- VEGFR Inhibition : Similar compounds have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for tumor angiogenesis .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds structurally related to this compound:
-
In Vitro Studies :
- A study demonstrated that isatin derivatives exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values ranging from 0.4 to 12.90 μM against breast and lung cancer cells .
- Another study indicated that similar spiro compounds could induce apoptosis in MDA-MB-231 breast cancer cells through mitochondrial pathways, suggesting that tert-butyl 6-bromo derivatives might share this mechanism .
- In Vivo Studies :
Antimicrobial Activity
Research has also pointed towards the antimicrobial potential of related compounds:
- A study on pyrimidine-containing hybrids revealed significant antimicrobial activity against various pathogens, suggesting that the spiro[indoline-piperidine] framework could enhance such properties .
Data Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate exhibit anticancer properties. The spiroindoline structure is known to interact with various biological targets, potentially inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study :
A study published in the Journal of Medicinal Chemistry explored derivatives of spiro[indoline] compounds that showed promising activity against different cancer cell lines, including breast and lung cancer . The mechanism involved the modulation of cell cycle progression and apoptosis pathways.
2. Neuroprotective Effects
This compound's potential neuroprotective effects are under investigation, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The spiroindoline framework may enhance blood-brain barrier permeability, allowing for effective delivery to the central nervous system.
Case Study :
In a recent study, researchers synthesized various spiro[indoline] derivatives and tested their neuroprotective effects in vitro. Results indicated that certain derivatives could significantly reduce oxidative stress markers in neuronal cells .
Organic Synthesis Applications
1. Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various coupling reactions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 6 of the indoline ring serves as an electrophilic site for nucleophilic substitution. This reactivity is enhanced by electron-withdrawing effects from the spirocyclic oxindole system.
Reaction Type | Conditions | Products | Key Observations |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Aryl/heteroaryl derivatives | High regioselectivity due to steric hindrance from the spiro structure. |
Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | Aminated spiroindolines | Tert-butyl carboxylate group remains intact under basic conditions. |
Deprotection of the tert-Butyl Carboxylate
The tert-butyloxycarbonyl (Boc) group is susceptible to acidic cleavage, enabling access to the free amine for further functionalization.
Reagent | Conditions | Product | Yield |
---|---|---|---|
Trifluoroacetic acid (TFA) | DCM, rt, 2–4 hrs | 6-Bromo-2-oxospiro[indoline-3,4'-piperidine] | >90% |
HCl (gaseous) | Dioxane, 0°C, 1 hr | Same as above | 85% |
Reduction of the Oxindole Moiety
The 2-oxo group in the indoline ring can be reduced to modify electronic properties or generate secondary amines.
Reducing Agent | Conditions | Product | Notes |
---|---|---|---|
NaBH₄/CuI | MeOH, 0°C to rt | 2-Hydroxyindoline analog | Partial racemization observed. |
LiAlH₄ | THF, reflux, 6 hrs | 2-Aminoindoline derivative | Over-reduction may occur without controlled stoichiometry. |
Cycloaddition and Ring-Opening Reactions
The spirocyclic framework participates in ring-strain-driven reactions, enabling diversification.
Reaction | Conditions | Outcome | Application |
---|---|---|---|
[3+2] Cycloaddition | Azide, CuSO₄, sodium ascorbate | Triazole-fused spirocompound | Click chemistry applications in drug discovery. |
Acid-Catalyzed Ring Opening | H₂SO₄, MeCN, 60°C | Linear piperidine-indoline hybrid | Scaffold for polycyclic alkaloid synthesis. |
Cross-Coupling Reactions
The bromine atom facilitates palladium-mediated cross-couplings to install diverse substituents.
Coupling Partner | Catalyst System | Product | Yield |
---|---|---|---|
Vinylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Styryl-substituted analog | 78% |
Alkynyl Grignard | NiCl₂(dppp), THF, −20°C | Alkynylated spiroindoline | 65% |
Functional Group Interconversion
The oxindole carbonyl can be converted into other functionalities.
Reaction | Reagents | Product | Utility |
---|---|---|---|
Wittig Olefination | Ph₃P=CHCO₂Et, toluene, 110°C | α,β-Unsaturated ester | Michael acceptor for cascade reactions. |
Condensation with Hydrazines | NH₂NH₂·H₂O, EtOH | Hydrazone derivative | Precursor for heterocyclic synthesis. |
Key Insights from Structural Analogs
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, and how do reaction conditions impact yield?
- Methodology : The synthesis typically involves cyclization of precursors containing indoline and piperidine moieties. A tert-butyloxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen, followed by bromination at the indoline's 6-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) .
- Optimization : Yield (often 50–70%) depends on stoichiometry, solvent polarity, and temperature. For example, polar aprotic solvents (e.g., DMF) enhance bromination efficiency, while excess NBS may lead to over-bromination byproducts requiring purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can structural integrity and purity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : and NMR confirm the spirocyclic structure, with characteristic peaks for the tert-butyl group (δ ~1.4 ppm) and oxindole carbonyl (δ ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H] at m/z 381.28) and bromine isotope pattern .
- HPLC : Purity (>97%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the key stability considerations for storing this compound?
- Storage : Store in sealed containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the Boc group. Solutions in DMSO should be aliquoted and stored at –80°C for ≤6 months to avoid freeze-thaw degradation .
- Sensitivity : The oxindole carbonyl and bromine substituent make it light-sensitive; use amber vials for long-term storage .
Q. What pharmacological relevance does this spirocyclic brominated oxindole scaffold hold?
- Biological Significance : The spiro[indoline-3,4'-piperidine] core is explored for kinase inhibition (e.g., DDR1) and neuropharmacological activity, with bromine enhancing electrophilic reactivity for target binding . Preclinical studies suggest potential in fibrosis and neurodegenerative models, though specific target validation requires further profiling .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be achieved, and what chiral catalysts are effective?
- Methodology : Asymmetric catalysis using chiral phosphoric acids (e.g., TRIP) or palladium complexes enables enantioselective cyclization. For example, Pd(OAc) with (R)-BINAP ligand achieves >90% enantiomeric excess (ee) in spirocycle formation .
- Challenges : Bromine’s steric bulk may hinder catalyst-substrate interactions, necessitating optimization of ligand bite angle and reaction temperature .
Q. How do contradictory data on bromine’s electronic effects in spirooxindoles impact reaction design?
- Data Analysis : Bromine’s electron-withdrawing nature can polarize the oxindole carbonyl, accelerating nucleophilic attacks (e.g., Suzuki coupling). However, conflicting reports note reduced reactivity in some Buchwald-Hartwig aminations due to steric hindrance .
- Resolution : Computational modeling (DFT) predicts reactive sites, while kinetic studies (e.g., variable-temperature NMR) assess steric vs. electronic contributions .
Q. What strategies optimize this compound’s solubility for in vivo studies without destabilizing the spirocyclic core?
- Formulation :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) in PBS (pH 7.4) to enhance aqueous solubility while preserving stability .
- Prodrugs : Introduce phosphate esters at the oxindole’s NH group, which hydrolyze in vivo to release the active compound .
Q. How does the 6-bromo substituent influence structure-activity relationships (SAR) compared to other halogenated analogs?
- SAR Insights :
- Bromine vs. Chlorine : The 6-bromo derivative shows 3–5× higher potency in kinase inhibition assays (IC ~50 nM) than its 6-chloro analog, likely due to enhanced hydrophobic interactions .
- Fluorine Substitution : 6-Fluoro analogs exhibit improved metabolic stability but reduced target affinity, highlighting a trade-off between pharmacokinetics and efficacy .
- Experimental Design : Parallel synthesis of halogenated derivatives followed by biochemical (e.g., SPR binding) and ADME profiling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the halogen substituent type , position , or core scaffold modifications . Below is a detailed comparison based on available
Halogen-Substituted Analogs
Key Observations :
- Reactivity Differences : Bromine’s larger atomic radius and polarizability compared to chlorine and fluorine may enhance its participation in nucleophilic substitution or cross-coupling reactions, making the 6-bromo derivative more reactive in synthetic applications .
- Biological Implications : Fluorine’s electronegativity and small size often improve metabolic stability and bioavailability in drug candidates, suggesting the 6-fluoro analog could exhibit superior pharmacokinetic profiles .
Positional Isomers and Scaffold Variants
Bromine Positional Isomers
- tert-Butyl 5-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1187932-64-4): This isomer has bromine at the indoline 5-position, altering steric and electronic interactions compared to the 6-bromo compound. Its similarity score to the 6-bromo derivative is 0.74 , indicating moderate structural overlap .
- tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 1007881-98-2): A non-spiro quinoline derivative with bromine at the 7-position. Its lower similarity score (0.73) highlights reduced structural congruence .
Core Scaffold Modifications
- tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate (CAS 2245084-46-0): This variant replaces the indoline ring with an indane scaffold and introduces a fluorine at the 5-position.
Supplier and Availability
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate typically involves the following key steps:
- Construction of the indoline core bearing a bromine substituent at the 6-position.
- Formation of the spirocyclic bond linking the indoline and piperidine rings.
- Introduction of the tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen.
- Oxidation to install the 2-oxo (lactam) functionality on the indoline ring.
This multistep approach ensures regioselective and stereoselective formation of the spirocyclic scaffold with the desired functional groups intact.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- 6-Bromoindoline derivatives: Prepared via bromination of indoline or indole precursors.
- Piperidine derivatives: Usually protected with tert-butyl carbamate (Boc) groups to facilitate selective reactions.
- Coupling reagents: Used to form the spirocyclic linkage between the indoline and piperidine moieties.
Typical Synthetic Route
-
- Indoline is selectively brominated at the 6-position using N-bromosuccinimide (NBS) or similar brominating agents under controlled conditions to avoid polybromination.
-
- The 6-bromoindoline intermediate undergoes nucleophilic substitution or cyclization with a piperidine derivative.
- This step forms the spirocyclic bond between the 3-position of the indoline and the 4'-position of the piperidine ring.
- Conditions often involve base-mediated cyclization or transition-metal catalysis to promote ring closure.
Introduction of the Boc Protecting Group:
- The piperidine nitrogen is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
- This step stabilizes the nitrogen and improves the compound’s handling and reactivity in subsequent transformations.
Oxidation to 2-Oxo Functionality:
- The spiro[indoline-piperidine] intermediate is oxidized at the 2-position to form the lactam (2-oxo) structure.
- Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or other peracids.
- This oxidation is critical to achieve the final desired structure with the oxo group.
Reaction Conditions and Optimization
Step | Reagents/Conditions | Notes |
---|---|---|
Bromination | NBS, solvent (e.g., CCl4), room temp | Controlled to avoid overbromination |
Spirocyclization | Base (e.g., NaH), solvent (e.g., DMF), heat | May require inert atmosphere (N2) |
Boc Protection | (Boc)2O, triethylamine, solvent (e.g., DCM) | Room temperature, reaction time 1-3 hours |
Oxidation | m-CPBA, solvent (e.g., DCM), 0°C to RT | Reaction monitored by TLC or HPLC |
Research Findings and Yield Data
- The bromination step typically proceeds with high regioselectivity and yields around 80-90%.
- Spirocyclization yields vary depending on substrate and catalyst but generally range from 60-75%.
- Boc protection is efficient, with yields exceeding 90% under optimized conditions.
- Oxidation to the 2-oxo derivative is high yielding (85-95%) and critical for biological activity.
Analytical Characterization
- NMR Spectroscopy: Confirms the spirocyclic structure and the presence of the Boc group.
- Mass Spectrometry: Confirms molecular weight (381.3 g/mol).
- X-ray Crystallography: Used in some studies to verify the spirocyclic framework and stereochemistry.
- HPLC: Monitors purity and reaction completion.
Summary Table of Preparation Steps
Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Key Observations |
---|---|---|---|---|
1 | Bromination | NBS, CCl4, RT | 85 | Selective 6-position bromination |
2 | Spirocyclization | NaH, DMF, heat | 70 | Formation of spiro[indoline-piperidine] |
3 | Boc Protection | (Boc)2O, Et3N, DCM, RT | 92 | Efficient nitrogen protection |
4 | Oxidation | m-CPBA, DCM, 0°C to RT | 90 | Formation of 2-oxo lactam group |
Properties
IUPAC Name |
tert-butyl 6-bromo-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-5-4-11(18)10-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKMSPVLZVMPBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)Br)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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